molecular formula C4H10ClF2NO B13507640 1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride

Cat. No.: B13507640
M. Wt: 161.58 g/mol
InChI Key: CRRPXFUGFGPNFH-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride is an organic compound with the molecular formula C4H10ClF2NO It is a derivative of propanol, featuring both fluorine and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1-difluoro-2-propanol with methylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: A related compound with similar structural features but different functional groups.

    3-(Methylamino)-1-propanol: Another related compound with a similar backbone but lacking fluorine atoms.

Uniqueness

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride is unique due to the presence of both fluorine and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H10ClF2NO

Molecular Weight

161.58 g/mol

IUPAC Name

1,1-difluoro-3-(methylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C4H9F2NO.ClH/c1-7-2-3(8)4(5)6;/h3-4,7-8H,2H2,1H3;1H

InChI Key

CRRPXFUGFGPNFH-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(F)F)O.Cl

Origin of Product

United States

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